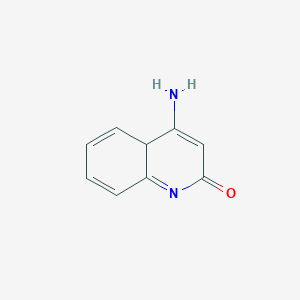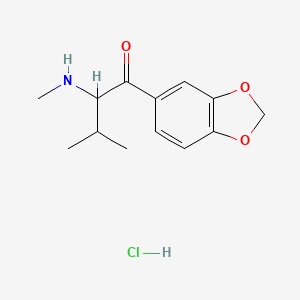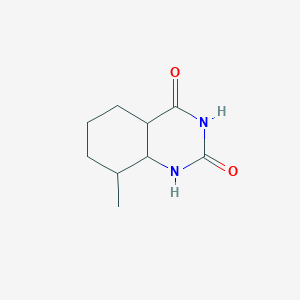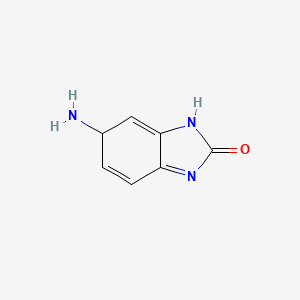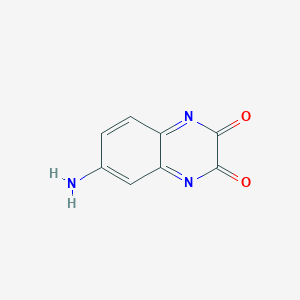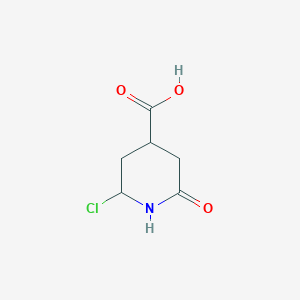
2-Chloro-6-oxopiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a chlorine atom at the 2-position, a ketone group at the 6-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-oxopiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable piperidine derivative, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position. Subsequent oxidation reactions can be employed to introduce the ketone group at the 6-position, and carboxylation reactions can be used to introduce the carboxylic acid group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group at the 6-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6-oxopiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-oxopiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ketone group can participate in various interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules .
Comparación Con Compuestos Similares
2-Chloro-6-oxopiperidine-4-carboxylic acid can be compared with other similar compounds such as:
6-Chloropyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-Chloropiperidine-4-carboxylic acid: Lacks the ketone group at the 6-position.
6-Oxo-2-piperidinecarboxylic acid: Lacks the chlorine atom at the 2-position
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8ClNO3 |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
2-chloro-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h3-4H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
AZSQTVFCGUOBOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




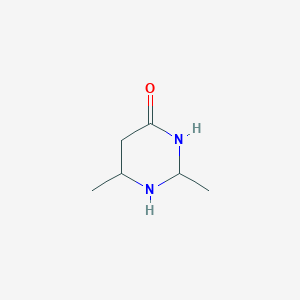
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)
